1-(oxan-4-yl)-6-[1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one

Catalog No.
S005171
CAS No.
1236858-52-8
M.F
C21H25N5O3
M. Wt
395.463
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(oxan-4-yl)-6-[1-(3-phenoxyazetidin-1-yl)ethyl]-...

CAS Number

1236858-52-8

Product Name

1-(oxan-4-yl)-6-[1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one

IUPAC Name

1-(oxan-4-yl)-6-[1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one

Molecular Formula

C21H25N5O3

Molecular Weight

395.463

InChI

InChI=1S/C21H25N5O3/c1-14(25-12-17(13-25)29-16-5-3-2-4-6-16)19-23-20-18(21(27)24-19)11-22-26(20)15-7-9-28-10-8-15/h2-6,11,14-15,17H,7-10,12-13H2,1H3,(H,23,24,27)

InChI Key

WEDCMPMDOVEMSV-CQSZACIVSA-N

SMILES

CC(C1=NC2=C(C=NN2C3CCOCC3)C(=O)N1)N4CC(C4)OC5=CC=CC=C5

Synonyms

Alternative Name: PF 9613

Description

PF-04449613 is a phosphodiesterase 9A (PDE9A) inhibitor (IC50 = 22 nM). It is selective for PDE9A over PDE1C (IC50 = >1,000 nM), as well as over a variety of other PDEs, inhibiting PDE2-8, -10, and -11 activity by less than 30% in a panel of enzymes, ion channels, and transporters at 1 µM but does inhibit the human dopamine transporter (DAT; Ki = 293 nM). PF-04449613 (0.1-100 mg/kg, s.c.) increases cerebrospinal fluid (CSF) levels of cyclic GMP (cGMP) in rats. Subcutaneous administration of PF-04449613 (10 mg/kg) increases the rate of dendritic spine formation and elimination in mouse primary motor cortex pyramidal neurons in vivo. It increases the average running speed of mice in an accelerating rotarod task, indicating improved motor learning, at the same dose.
Potent PDE9 inhibitor (IC50 = 22 nM). Also exhibits a high affinity for cGMP (Km ~170 nM). Brain penetrant.

Mechanism of Action:

PF-04449613 inhibits PDE9A, leading to elevated levels of cGMP within cells. This increased cGMP concentration triggers downstream signaling pathways involved in neuronal activity, synaptic plasticity, and memory formation. [Source: National Institutes of Health, ]

Applications in Scientific Research:

  • Motor learning and memory

    Studies in animal models have shown that PF-04449613 enhances motor learning and memory function. The drug improves motor skill acquisition and promotes the formation of dendritic spines, which are essential for neuronal communication and memory consolidation. [Source: National Institutes of Health, ]

  • Neurodegenerative diseases

    PDE9 inhibition is being explored as a potential therapeutic strategy for neurodegenerative diseases like Alzheimer's disease and Parkinson's disease, where impaired cognitive function and memory loss are hallmarks. Studies suggest that PF-04449613 may help protect neurons and improve cognitive function in these conditions. [Source: Tocris Bioscience, ]

1-(oxan-4-yl)-6-[1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one, also known as PF-04449613, is a novel compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound has garnered attention due to its selective inhibition of phosphodiesterase 9A (PDE9A), an enzyme involved in the degradation of cyclic guanosine monophosphate (cGMP), which plays a crucial role in various physiological processes, including vasodilation and neuronal signaling. The unique structure of this compound includes a tetrahydro-2H-pyran moiety and a phenoxyazetidinyl group, which contribute to its biological activity and pharmacological properties.

  • PF 04449613 acts as a cGMP-competitive inhibitor of PDE9A. PDE9A is an enzyme responsible for degrading cGMP, a second messenger molecule involved in various cellular processes, particularly in the nervous system (2).
  • By inhibiting PDE9A, PF 04449613 leads to elevated cGMP levels, potentially influencing neuronal signaling and function.
  • Studies in animal models suggest that PF 04449613 can improve motor learning abilities, suggesting its potential therapeutic role in neurological disorders (2).
  • Information on the specific toxicity, flammability, and reactivity of PF 04449613 is limited due to its status as a research compound.
  • However, as with most research chemicals, standard laboratory safety practices should be followed when handling PF 04449613, including wearing appropriate personal protective equipment (PPE).

The chemical reactivity of 1-(oxan-4-yl)-6-[1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one involves several key transformations:

  • Oxidation: The compound can undergo oxidation under specific conditions, leading to the formation of oxidized derivatives.
  • Reduction: Reduction reactions can modify functional groups within the molecule, potentially yielding new derivatives with varied properties.
  • Substitution Reactions: The presence of functional groups allows for substitution reactions, which can be facilitated by various catalysts and reagents such as sodium borohydride or hydrogen peroxide.

These reactions are significant for exploring the compound's potential derivatives and enhancing its pharmacological profile.

PF-04449613 has demonstrated notable biological activity primarily as a selective inhibitor of PDE9A. By inhibiting this enzyme, the compound effectively increases intracellular levels of cGMP. Elevated cGMP levels can lead to various physiological effects, including:

  • Vasodilation: Enhancing blood flow through relaxation of vascular smooth muscle.
  • Neuronal Signal Transduction: Modulating neurotransmission and potentially influencing cognitive functions.

The compound's ability to penetrate the blood-brain barrier further supports its potential applications in treating neurological disorders.

The synthesis of 1-(oxan-4-yl)-6-[1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one involves several critical steps:

  • Formation of the Pyrazolo[3,4-d]pyrimidin-4-one Core: This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Phenoxyazetidinyl Group: The core is reacted with a phenoxyazetidinyl derivative under controlled conditions to form the desired product.
  • Addition of the Tetrahydro-2H-pyran Group: This step finalizes the structure by incorporating the oxan moiety.

Optimizing reaction conditions such as temperature, solvent choice, and catalyst selection is essential for achieving high yields and purity in the final product .

The primary application of 1-(oxan-4-yl)-6-[1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one lies in its role as a PDE9A inhibitor. This makes it a candidate for therapeutic interventions in conditions where modulation of cGMP levels is beneficial, such as:

  • Neurological Disorders: Potential treatment for cognitive impairments or neurodegenerative diseases.
  • Cardiovascular Diseases: Possible use in managing hypertension or heart failure through vasodilation effects.

Research continues to explore additional therapeutic avenues for this compound based on its unique mechanism of action .

Several compounds share structural similarities with 1-(oxan-4-yl)-6-[1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one. These include:

Compound NameStructure FeaturesUnique Aspects
1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridineContains a tetrahydro-pyran ringDifferent core structure
1-(oxan-4-yl)-6-[1-(3-pyrazin-2-ylazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-oneSimilar core but different substituentsVariations in biological activity
(5R)-N-(oxan-4-yl)-5-oxo-2-(3-phenyloxyazetidin-1-yloxy)-6,7-dihydrothieno[3,2-d]pyrimidinThieno-pyrimidine backboneDifferent target interactions

These compounds illustrate the diversity within this chemical class while highlighting the unique properties and potential applications of PF-04449613 due to its specific inhibition profile and structural characteristics .

XLogP3

1.6

Dates

Modify: 2023-08-15

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